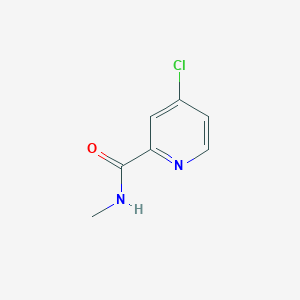









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.OO.[CH3:15][NH:16][CH:17]=[O:18]>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:17]([NH:16][CH3:15])=[O:18])[CH:3]=1
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
3.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC=O
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
FeSO4.7H2O
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred in the dark at room temp. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
potentially explosive reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed slowly over 4 h to 45° C
|
|
Type
|
CUSTOM
|
|
Details
|
When bubbling
|
|
Type
|
ADDITION
|
|
Details
|
The resulting opaque brown solution was diluted with H2O (700 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with EtOAc (3×500 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic phases were washed separately with a saturated NaCl solution (3×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel with the aid of EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown oil was purified by column chromatography (gradient from 50% EtOAc/50% hexane to 80% EtOAc/20% hexane)
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow oil crystallized at 0° C. over 72 h
|
|
Duration
|
72 h
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)NC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.61 g | |
| YIELD: PERCENTYIELD | 5.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |